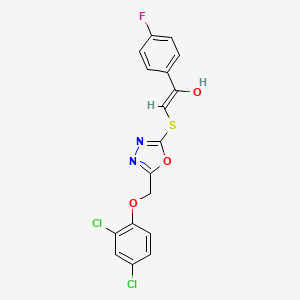
(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol is a useful research compound. Its molecular formula is C17H11Cl2FN2O3S and its molecular weight is 413.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (Z)-2-((5-((2,4-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethenol is a novel derivative of the 1,3,4-oxadiazole scaffold. This class of compounds has garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to synthesize existing knowledge regarding the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes a 1,3,4-oxadiazole moiety linked to a thioether and a fluorophenyl group. The presence of the (Z) configuration indicates specific stereochemistry that may influence biological activity. The molecular formula can be expressed as C_{15}H_{13Cl_2N_3OS with notable substituents contributing to its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties through various mechanisms:
- Thymidylate Synthase Inhibition : Many oxadiazole derivatives act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2) .
- Cell Line Studies : A study reported that certain oxadiazole derivatives displayed potent antiproliferative effects across several cancer cell lines:
Antimicrobial Activity
In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Studies have shown that certain oxadiazole derivatives possess significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for dual therapeutic applications .
The biological activity of the compound can be attributed to several key mechanisms:
- Inhibition of Key Enzymes : The oxadiazole moiety interacts with enzymes involved in nucleotide synthesis and cellular proliferation.
- Induction of Apoptosis : By inhibiting TS and other related pathways, these compounds can trigger programmed cell death in malignant cells.
- Molecular Docking Studies : Computational studies support the binding affinity of these compounds to target enzymes, reinforcing experimental findings regarding their efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1,3,4-oxadiazole derivatives:
| Substituent Position | Activity Level |
|---|---|
| Ortho | High |
| Meta | Moderate |
| Para | Low |
Compounds with ortho-substituted phenyl rings typically exhibit superior activity compared to their meta and para counterparts .
Case Study 1: Antiproliferative Effects
A series of synthesized oxadiazole derivatives were tested for antiproliferative effects on MCF-7 cells:
- Compound A (IC50 = 1.1 μM)
- Compound B (IC50 = 1.3 μM)
These results indicate that structural modifications can enhance cytotoxicity significantly compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties:
Properties
IUPAC Name |
(Z)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7,9,23H,8H2/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRMKTNCOFYCIX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/SC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)/O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














